Superior Potency and Selective Therapeutic Index in T. brucei Versus MCF10A Cells: BMH-21 vs. CX-5461 and Quarfloxin
In a direct comparison of Pol I inhibitors for anti-trypanosomal activity, BMH-21 demonstrated a significantly lower IC50 for T. brucei proliferation (134 nM) compared to CX-5461 (279 nM) and quarfloxin (155 nM). Crucially, BMH-21 exhibited a superior selectivity index, being 3.4-fold more potent against the parasite than against the human MCF10A breast epithelial cell line (IC50 = 460 nM). In contrast, CX-5461 and quarfloxin showed markedly higher selectivity indices of 25-fold and 29-fold, respectively, indicating that BMH-21 has a distinct, and more balanced, cross-species potency profile that may be advantageous for specific in vivo models [1].
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 134 nM (T. brucei); 460 nM (MCF10A) |
| Comparator Or Baseline | CX-5461: 279 nM (T. brucei), 6.89 μM (MCF10A); Quarfloxin: 155 nM (T. brucei), 4.44 μM (MCF10A) |
| Quantified Difference | BMH-21 is 2.1-fold more potent than CX-5461 and 1.2-fold more potent than quarfloxin in T. brucei. Its selectivity index (3.4-fold) is 7.4-fold lower than CX-5461 (25-fold) and 8.5-fold lower than quarfloxin (29-fold). |
| Conditions | T. brucei bloodstream form and MCF10A human breast epithelial cell proliferation assays |
Why This Matters
This data directly informs the selection of the appropriate Pol I inhibitor for anti-parasitic research, where a compound with a more moderate selectivity window may be preferable for studying on-target effects without the confounding influence of extreme differential toxicity.
- [1] Kerry LE, et al. Selective inhibition of RNA polymerase I transcription as a potential approach to treat African trypanosomiasis. PLoS Negl Trop Dis. 2017;11(3):e0005432. View Source
